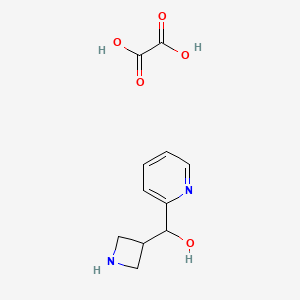

Azetidin-3-yl(pyridin-2-yl)methanol oxalate

- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。

- 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

Azetidin-3-yl(pyridin-2-yl)methanol oxalate is a chemical compound with the molecular formula C11H14N2O5 and a molecular weight of 254.24 g/mol . This compound is of interest due to its unique structure, which combines an azetidine ring with a pyridine moiety, making it a valuable target for synthetic and medicinal chemistry research.

準備方法

Synthetic Routes and Reaction Conditions

One common method involves the use of molecular iodine as a catalyst under microwave irradiation to facilitate the formation of the azetidine ring . The reaction conditions often include temperatures around 90°C and pressures of 24-50 psi, with reaction times as short as 3 minutes .

Industrial Production Methods

the principles of green chemistry, such as the use of microwave-assisted synthesis and catalytic amounts of reagents, are likely to be employed to enhance efficiency and reduce environmental impact .

化学反応の分析

Types of Reactions

Azetidin-3-yl(pyridin-2-yl)methanol oxalate can undergo various types of chemical reactions, including:

Oxidation: The compound can be oxidized to introduce additional functional groups.

Reduction: Reduction reactions can be used to modify the pyridine moiety.

Substitution: Nucleophilic substitution reactions can occur at the azetidine ring or the pyridine ring.

Common Reagents and Conditions

Common reagents used in these reactions include molecular iodine for catalysis, oxidizing agents like hydrogen peroxide, and reducing agents such as sodium borohydride. Reaction conditions vary depending on the desired transformation but often involve moderate temperatures and pressures .

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation reactions may yield hydroxylated derivatives, while substitution reactions can introduce various substituents onto the azetidine or pyridine rings .

科学的研究の応用

Medicinal Chemistry

Pharmacological Potential

This compound is known for its potential as a lead compound in drug development. It exhibits properties that may target various diseases, particularly those involving serotonergic dysfunctions such as anxiety, depression, and obsessive-compulsive disorders. Research indicates that derivatives of pyridin-2-yl-methylamine, closely related to azetidin-3-yl(pyridin-2-yl)methanol oxalate, demonstrate strong affinity for 5-HT1A receptors, suggesting their utility in treating conditions like panic attacks and sleep disorders .

Mechanism of Action

The mechanism involves modulation of neurotransmitter systems, particularly serotonin pathways. This modulation can influence mood regulation and anxiety levels, making it a candidate for further exploration in the treatment of psychiatric disorders .

Synthesis and Characterization

Synthetic Pathways

The synthesis of this compound typically involves multi-step organic reactions. Key methods include:

- Formation of the Azetidine Ring : Starting from pyridine derivatives, the azetidine structure is formed through cyclization reactions.

- Methanol Addition : The introduction of methanol to the azetidine framework enhances its solubility and biological activity.

- Oxalate Formation : The final step involves the formation of oxalate salt, which can improve stability and bioavailability.

Analytical techniques such as nuclear magnetic resonance (NMR) spectroscopy and mass spectrometry are essential for confirming the structure throughout these synthetic steps.

Agricultural Chemistry

Beyond medicinal uses, this compound may also find applications in agricultural chemistry as a pesticide or herbicide due to its unique chemical structure which can interact with biological systems in plants.

作用機序

The mechanism of action of azetidin-3-yl(pyridin-2-yl)methanol oxalate involves its interaction with specific molecular targets and pathways. The azetidine ring’s strain-driven reactivity allows it to participate in various biochemical reactions, potentially inhibiting or activating specific enzymes or receptors . The pyridine moiety can further enhance these interactions by providing additional binding sites .

類似化合物との比較

Similar Compounds

Spiro-azetidin-2-one derivatives: These compounds share the azetidine ring but differ in their additional functional groups and overall structure.

N-(pyridin-2-yl)amides: These compounds contain the pyridine moiety but lack the azetidine ring, leading to different chemical and biological properties.

Uniqueness

Azetidin-3-yl(pyridin-2-yl)methanol oxalate is unique due to its combination of the azetidine and pyridine rings, which confer distinct chemical reactivity and potential biological activity. This dual functionality makes it a versatile compound for various applications in research and industry .

生物活性

Azetidin-3-yl(pyridin-2-yl)methanol oxalate is a compound of significant interest in biochemical and pharmacological research due to its diverse biological activities. This article provides a comprehensive overview of its biological activity, mechanisms of action, and potential applications, supported by data tables and case studies.

This compound has been shown to modulate enzyme activities significantly. Key interactions include:

- Enzymatic Modulation : The compound interacts with nitric oxide synthase (NOS) and cyclooxygenase (COX), influencing the production of nitric oxide and prostaglandins, respectively.

- Cellular Effects : In studies involving Caco-2 and RAW 264.7 cells, the compound inhibited nitric oxide production and downregulated inducible nitric oxide synthase (iNOS) expression.

The molecular mechanism underlying the biological activity of this compound involves:

- Enzyme Binding : The compound binds to the active sites of NOS and COX, effectively inhibiting their activities.

- Signal Pathway Modulation : It affects various cell signaling pathways, leading to changes in gene expression and cellular metabolism.

3. Dosage Effects in Animal Models

Research has demonstrated that the effects of this compound vary with dosage:

| Dosage Range | Biological Effect | Adverse Effects |

|---|---|---|

| Low (1-10 mg/kg) | Anti-inflammatory properties observed | Minimal adverse effects |

| Moderate (10-50 mg/kg) | Significant inhibition of inflammation | Mild gastrointestinal issues |

| High (>50 mg/kg) | Potential toxicity observed | Severe adverse reactions |

In animal models, lower doses exhibited anti-inflammatory effects without significant side effects, while higher doses raised concerns regarding toxicity.

4. Metabolic Pathways

This compound is involved in several metabolic pathways:

- Nitric Oxide Metabolism : It plays a role in the regulation of nitric oxide synthesis, impacting vascular function and inflammation.

- Prostaglandin Synthesis : The compound influences prostaglandin levels through its action on COX enzymes, which are crucial for inflammatory responses.

5. Case Studies

Several studies have highlighted the biological activity of this compound:

Case Study 1: Anti-inflammatory Activity

A study on RAW 264.7 macrophages demonstrated that treatment with this compound led to a significant reduction in inflammatory cytokines such as TNF-alpha and IL-6. This suggests its potential as an anti-inflammatory agent in chronic inflammatory conditions.

Case Study 2: Cellular Protection

In Caco-2 cell lines exposed to oxidative stress, this compound was found to protect against cell death by modulating oxidative stress markers, indicating its potential as a cytoprotective agent.

6. Transport and Distribution

The transport and distribution of this compound within biological systems are influenced by specific transporters and binding proteins. Its bioavailability is critical for its therapeutic efficacy.

7. Conclusion

This compound exhibits promising biological activities, particularly in modulating inflammatory responses and protecting against oxidative stress. Further research is needed to fully elucidate its mechanisms of action and therapeutic potential across various medical applications.

特性

IUPAC Name |

azetidin-3-yl(pyridin-2-yl)methanol;oxalic acid |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H12N2O.C2H2O4/c12-9(7-5-10-6-7)8-3-1-2-4-11-8;3-1(4)2(5)6/h1-4,7,9-10,12H,5-6H2;(H,3,4)(H,5,6) |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FNMGRGBNEBGQHH-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1C(CN1)C(C2=CC=CC=N2)O.C(=O)(C(=O)O)O |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H14N2O5 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

254.24 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1864063-64-8 |

Source

|

| Record name | 2-Pyridinemethanol, α-3-azetidinyl-, ethanedioate (1:1) | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=1864063-64-8 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。